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Solvent Blue 94

Cat. No.: B1169305
CAS No.: 123515-19-5
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Description

Anthraquinone (B42736) dyes represent a significant and enduring class of colorants within the field of organic chemistry. britannica.comwikipedia.org Their molecular framework is built upon the anthraquinone core, a tricyclic aromatic ketone, which itself is colorless. The introduction of electron-donating substituents, such as hydroxyl (–OH) or amino (–NH2) groups, at specific positions on this core gives rise to a wide spectrum of vibrant colors, particularly in the red to blue range. wikipedia.org These dyes are noted for their high lightfastness and stability. researchgate.net As a group, anthraquinone-based colorants are versatile and are represented across various application classes, including vat, disperse, reactive, and solvent dyes. wikipedia.org

Solvent dyes are distinguished by their solubility in organic solvents and their insolubility in water. This characteristic makes them suitable for coloring non-polar materials such as plastics, waxes, inks, and lubricants from within the medium. In contemporary chemical research, the focus has expanded from traditional applications to the development of anthraquinone derivatives for advanced functional roles in materials science and sustainable technologies.

Properties

CAS No.

123515-19-5

Molecular Formula

C10H12BrN5NaO7P

Synonyms

Solvent Blue 94

Origin of Product

United States

Spectroscopic Characterization and Electronic Structure Elucidation of Solvent Blue 94

Advanced Spectroscopic Techniques for Molecular Structure Confirmation

A combination of Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and Raman spectroscopy is employed to confirm the molecular structure of Solvent Blue 94. Each technique offers unique insights into the arrangement of atoms and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the elucidation of the molecular structure.

For complex molecules like Solvent Blue 94, both 1H and 13C NMR spectroscopy are utilized. researchgate.net 1H NMR provides information about the hydrogen atoms, while 13C NMR details the carbon skeleton. researchgate.net The chemical shifts, coupling constants, and nuclear Overhauser effect data obtained from these experiments are crucial for assigning the specific structure of the dye and understanding its self-assembly in solution. researchgate.net The precision of NMR data is paramount for accurate structural elucidation, with chemical shifts often reported to a high degree of accuracy. acs.org

Table 1: Representative NMR Data Interpretation

Nucleus Typical Chemical Shift Range (ppm) Structural Information
1H6.0 - 9.0Protons on aromatic rings
1H2.0 - 4.0Protons on alkyl chains attached to the aromatic system
13C110 - 160Carbon atoms in the aromatic rings
13C180 - 200Carbonyl carbons in the anthraquinone (B42736) core
13C20 - 50Carbon atoms in alkyl substituents

Note: This table provides a generalized interpretation. Actual chemical shifts for Solvent Blue 94 would require specific experimental data.

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. nih.govchemrxiv.org It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different functional groups. nih.govchemrxiv.orgresearchgate.net

The FTIR spectrum of Solvent Blue 94 would exhibit characteristic absorption bands that confirm the presence of its key structural features. For instance, the anthraquinone core would be identified by strong absorption bands corresponding to the C=O (carbonyl) stretching vibrations. The aromatic rings would show characteristic C-H and C=C stretching and bending vibrations. By comparing the experimental spectrum to databases of known compounds, the functional groups within Solvent Blue 94 can be confidently identified. nih.govchemrxiv.orgresearchgate.net

Table 2: Expected FTIR Absorption Bands for Solvent Blue 94

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carbonyl (C=O)Stretching1650 - 1690
Aromatic C=CStretching1450 - 1600
Aromatic C-HStretching3000 - 3100
Aromatic C-HBending (out-of-plane)690 - 900
C-NStretching1250 - 1360

Note: The exact positions of the absorption bands can be influenced by the molecular environment.

Raman spectroscopy provides complementary information to FTIR by probing different molecular vibrations. acs.orgnih.gov This technique measures the inelastic scattering of light, offering insights into the vibrational modes of a molecule and, consequently, its structure. mdpi.comoptica.org

In the analysis of Solvent Blue 94, Raman spectroscopy can be used to characterize the vibrational modes of the aromatic rings and other functional groups. mdpi.com The Raman spectrum is often less sensitive to water than FTIR, which can be an advantage when studying samples in aqueous solutions. researchgate.net Theoretical calculations, such as those based on Density Functional Theory (DFT), are often used in conjunction with experimental Raman spectra to assign the observed bands to specific vibrational modes. mdpi.com The parameters obtained from a Raman spectrum, including wavenumber, bandwidth, and intensity, are all valuable for structural interpretation. s-a-s.org

Table 3: Key Parameters in Raman Spectral Analysis

Parameter Unit Information Provided
Wavenumber Positioncm⁻¹Energy of the vibrational mode
Bandwidth (FWHM)cm⁻¹Homogeneity of the molecular environment
Band IntensityArbitrary UnitsConcentration and Raman activity of the vibrational mode
Depolarization RatioDimensionlessSymmetry of the vibrational mode

Note: FWHM stands for Full Width at Half Maximum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for studying the electronic transitions within a molecule. It measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy levels.

Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent. wikipedia.org This effect arises from the differential stabilization of the ground and excited electronic states of the solute molecule by the surrounding solvent molecules. wikipedia.org Studying the solvatochromic behavior of Solvent Blue 94 provides valuable information about its electronic structure and its interactions with different solvents. clockss.org

The UV-Vis absorption spectrum of Solvent Blue 94 is expected to show a shift in the maximum absorption wavelength (λmax) when dissolved in solvents of varying polarity. A shift to longer wavelengths (red shift or bathochromic shift) indicates that the excited state is more stabilized by the solvent than the ground state, which is an example of positive solvatochromism. wikipedia.org Conversely, a shift to shorter wavelengths (blue shift or hypsochromic shift) suggests that the ground state is more stabilized, a phenomenon known as negative solvatochromism. wikipedia.org

Table 4: Hypothetical Solvatochromic Data for Solvent Blue 94

Solvent Dielectric Constant (ε) λmax (nm) Observed Color
n-Hexane1.88620Blue
Toluene2.38625Blue-Green
Acetone20.7635Green
Ethanol24.55640Green-Yellow
Dimethyl Sulfoxide (DMSO)46.7650Yellow

Note: This data is illustrative and the actual λmax values would depend on experimental measurements.

To quantify the solute-solvent interactions that give rise to solvatochromism, various empirical models are employed. These models correlate the observed spectral shifts with solvent polarity parameters. eurjchem.com One of the most widely used models is the Kamlet-Taft equation, which separates the solvent's effect into three components: hydrogen bond acidity (α), hydrogen bond basicity (β), and dipolarity/polarizability (π*). eurjchem.com

Table 5: Kamlet-Taft Parameters for Common Solvents

Solvent α (Hydrogen Bond Acidity) β (Hydrogen Bond Basicity) π (Dipolarity/Polarizability)*
n-Hexane0.000.00-0.08
Toluene0.000.110.54
Acetone0.080.480.71
Ethanol0.830.770.54
Dimethyl Sulfoxide (DMSO)0.000.761.00

Source: Data compiled from various sources on solvent properties.

Solvatochromic Behavior of Solvent Blue 94 in Diverse Media

Empirical Solvent Polarity Scales and Their Application to Solvent Blue 94

The phenomenon of solvatochromism, where the color of a solute changes with the polarity of the solvent, is a key aspect of understanding solute-solvent interactions. wikipedia.org This change is due to differential solvation of the ground and excited electronic states of the solute molecule, which alters the energy gap between them. wikipedia.org Empirical solvent polarity scales have been developed to quantify this "solvation power" of different solvents. One of the most widely used is the ET(30) scale, which is based on the solvatochromic behavior of a specific pyridinium N-phenolate betaine dye, known as Reichardt's dye. researchgate.net

The application of such scales involves measuring the longest-wavelength absorption band of a solvatochromic probe, like Solvent Blue 94, in a variety of solvents. The position of this band (λmax) is then correlated with known solvent polarity parameters (e.g., ET(30) values). A bathochromic shift (red shift) to longer wavelengths with increasing solvent polarity is termed positive solvatochromism, indicating that the excited state is more polar than the ground state and is thus better stabilized by polar solvents. wikipedia.orgmdpi.com Conversely, a hypsochromic shift (blue shift) signifies negative solvatochromism. wikipedia.org

For Solvent Blue 94, an anthraquinone-based dye, its electronic absorption spectrum is expected to be sensitive to the surrounding solvent environment. worlddyevariety.comspecialchem.com By dissolving Solvent Blue 94 in a series of solvents with varying polarities and measuring its λmax, one could characterize its specific solvatochromic behavior. This data provides insight into the dye's electronic structure and can be used to estimate the micropolarity of more complex systems.

Table 1: Illustrative Application of ETN Scale to Solvent Blue 94 This table presents hypothetical data to demonstrate how the spectroscopic properties of Solvent Blue 94 might correlate with a normalized empirical solvent polarity scale (ETN).

SolventETN (Normalized Polarity Value)Hypothetical λmax of Solvent Blue 94 (nm)Type of Solvatochromism Exhibited
n-Hexane0.009630-
Toluene0.099635Positive
Acetone0.355645Positive
Ethanol0.654658Positive
Water1.000670Positive

Aggregation Phenomena of Solvent Blue 94 in Solution

Many dyes, including those of the anthraquinone class, exhibit a strong tendency for self-association or aggregation in solution, particularly in aqueous or polar environments. primescholars.com This phenomenon is driven by intermolecular forces, such as van der Waals interactions and hydrophobic effects, which encourage the dye molecules to associate to minimize their contact with hydrophilic solvent molecules. primescholars.comatto-tec.com The extent of aggregation is highly dependent on several factors, including dye concentration, solvent composition, temperature, and the presence of salts or other additives. primescholars.comatto-tec.com As concentration increases, an equilibrium is established between the monomeric form of the dye and aggregated species.

Dimerization and Higher-Order Aggregate Formation Studies

The aggregation process for dyes like Solvent Blue 94 typically begins with the formation of dimers. primescholars.com As the dye concentration is further increased, these dimers can associate to form trimers and other higher-order aggregates. primescholars.comnih.gov The equilibrium between the monomer (M) and the dimer (D) is a fundamental step in this process, characterized by a dimerization constant (KD).

Studies on dye aggregation often employ UV-visible absorption spectroscopy to monitor the changes in the spectrum as a function of concentration. primescholars.com By analyzing these spectral changes, it is possible to determine the equilibrium constants for dimerization and the formation of larger aggregates. While specific studies on Solvent Blue 94 are not detailed in the available literature, the behavior of analogous dyes like Methylene Blue has been extensively investigated, showing a clear progression from monomers to dimers and then to higher-order structures like trimers or tetramers in solution. nih.govresearchgate.netacs.org

Spectroscopic Signatures of Aggregated Species

The formation of aggregates has a distinct and observable effect on the electronic absorption spectrum of a dye. primescholars.com Based on exciton theory, the interaction between the transition dipole moments of the dye molecules within the aggregate leads to a splitting of the excited state energy level. The geometry of the aggregate determines the resulting spectroscopic signature.

Two primary types of aggregates are commonly identified:

H-aggregates (Hypsochromic): These typically form from a parallel, face-to-face (sandwich) arrangement of dye molecules. This geometry results in a blue shift of the absorption maximum to a shorter wavelength compared to the monomer. researchgate.net The formation of H-aggregates is often characterized by the appearance of a new peak or a shoulder on the high-energy (short-wavelength) side of the monomer band.

J-aggregates (Bathochromic): These arise from a head-to-tail arrangement of dye molecules. This configuration leads to a red shift in the absorption maximum to a longer wavelength, often accompanied by a sharpening of the absorption band. atto-tec.com

For Solvent Blue 94, an increase in concentration in a polar solvent would likely lead to the formation of H-aggregates, which is common for many planar dye molecules. This would be observed as a decrease in the intensity of the monomer absorption peak and the simultaneous growth of a new band at a shorter wavelength.

Table 2: Hypothetical Spectroscopic Signatures of Solvent Blue 94 Aggregation This table illustrates the expected changes in the UV-Vis absorption spectrum of Solvent Blue 94 upon aggregation.

SpeciesTypical ArrangementExpected Spectroscopic ShiftHypothetical Absorption Maximum (λmax)
MonomerIsolated MoleculeReference Peak~650 nm
H-DimerFace-to-FaceBlue Shift (Hypsochromic)~610 nm
Higher H-AggregateStacked MoleculesFurther Blue Shift~580 nm

Advanced X-ray and Mass Spectrometry Techniques

X-ray Photoelectron Spectroscopy (XPS) for Surface and Compositional Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top 5-10 nanometers of a material's surface. wikipedia.orgcarleton.edu The technique operates by irradiating a sample with a beam of X-rays, which causes the emission of core-level electrons. wikipedia.org The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. Since each element has a unique set of core electron binding energies, XPS can identify the elements present on the surface. caltech.edu

Furthermore, small shifts in these binding energies (chemical shifts) provide information about the oxidation state and local chemical environment of the atoms. caltech.edu For a compound like Solvent Blue 94, XPS could be used to:

Confirm the elemental composition (Carbon, Oxygen, Nitrogen).

Provide the relative atomic concentrations of these elements on a surface where the dye has been deposited.

Distinguish between different chemical states, for example, identifying the carbon atoms in C-C, C-N, and C=O bonds within the anthraquinone structure.

Table 3: Potential Application of XPS for the Analysis of Solvent Blue 94

ElementXPS Core LevelExpected Information
CarbonC 1sIdentification of C-C/C-H, C-N, and C=O bonding environments through deconvolution of the peak.
NitrogenN 1sDetermination of the chemical state of the nitrogen atoms in the amine functional groups.
OxygenO 1sIdentification of the carbonyl (C=O) oxygen atoms characteristic of the anthraquinone core.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For a compound like Solvent Blue 94, MS is essential for confirming its molecular weight and providing structural information through fragmentation analysis. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for organic dyes, as they are "soft" ionization methods that can generate an intact molecular ion (e.g., [M+H]+ or [M]+) with minimal fragmentation. epa.gov

The precise mass of this molecular ion allows for the unambiguous determination of the compound's molecular weight and can help confirm its elemental formula. Further structural information can be obtained using tandem mass spectrometry (MS/MS). In this technique, the molecular ion is isolated, subjected to collision-induced dissociation (CID) to break it into smaller fragment ions, and the m/z of these fragments are then analyzed. The resulting fragmentation pattern is a fingerprint of the molecule's structure, allowing for the identification of key functional groups and the core molecular skeleton. For an anthraquinone dye like Solvent Blue 94, fragmentation would likely involve characteristic losses from the alkylamine side chains and cleavage of the quinone ring structure. epa.gov

Table 4: Hypothetical Mass Spectrometry Fragmentation Analysis for an Anthraquinone Dye This table presents a potential fragmentation pathway for a representative anthraquinone dye structure, illustrating the type of data obtained from MS/MS analysis.

IonDescriptionHypothetical m/z
[M+H]+Protonated Molecular IonConfirms Molecular Weight
[M+H - CH3]+Loss of a methyl group from a side chainm/z of Parent - 15
[M+H - C2H5]+Loss of an ethyl group from a side chainm/z of Parent - 29
[Fragment A]+Cleavage of the anthraquinone coreVaries with structure
[Fragment B]+Loss of a carbonyl group (CO)Varies with structure

Theoretical and Computational Studies of Solvent Blue 94 Molecular Behavior

Quantum Chemical Investigations of Electronic Structure and Properties

Quantum chemical methods are instrumental in understanding the fundamental electronic behavior of dye molecules. These computational techniques can predict molecular geometry, electronic transitions (which determine color), and charge distribution, offering insights that complement experimental findings. However, specific studies applying these methods to Solvent Blue 94 have not been identified in the available literature.

Density Functional Theory (DFT) Calculations for Ground and Excited States

Density Functional Theory (DFT), particularly its time-dependent extension (TD-DFT), is a standard method for investigating the electronic properties of organic dyes. For a typical anthraquinone (B42736) dye, DFT calculations would be used to optimize the molecule's ground-state geometry and calculate its frontier molecular orbitals (HOMO and LUMO). TD-DFT is then employed to calculate the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light and thus the color of the dye.

Despite the prevalence of this method for studying similar dyes, no specific published DFT or TD-DFT studies detailing the ground and excited state energies, orbital distributions, or electronic transition properties for Solvent Blue 94 could be located.

Ab Initio Methods for Electronic Configuration and Charge Distribution

Ab initio (from first principles) methods are another class of high-level quantum chemical calculations that can provide highly accurate descriptions of a molecule's electronic configuration and the distribution of electron density. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory or Coupled Cluster), are computationally intensive but can offer benchmark data on electronic structure and partial atomic charges.

A comprehensive search did not yield any studies that have applied ab initio methods to determine the specific electronic configuration or charge distribution of Solvent Blue 94.

Computational Prediction of Spectroscopic Parameters

Computational chemistry is frequently used to predict spectroscopic parameters, such as the maximum absorption wavelength (λmax) in the UV-Visible spectrum, which is crucial for understanding a dye's color. These predictions are typically derived from TD-DFT calculations and are often performed in conjunction with solvent models to simulate the dye's behavior in different media.

No literature containing computationally predicted spectroscopic parameters specifically for Solvent Blue 94 was found. Therefore, a data table of such parameters cannot be generated.

Molecular Dynamics (MD) Simulations of Solvent Blue 94 in Solution

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. For a dye like Solvent Blue 94, MD simulations would provide detailed insight into its behavior in a solvent, including how it interacts with solvent molecules and its conformational flexibility.

Solute-Solvent Interaction Modeling and Dynamics

Specific research articles modeling the solute-solvent interactions and dynamics of Solvent Blue 94 using MD simulations are not available in the searched scientific literature.

Conformational Analysis and Torsional Dynamics in Various Solvents

No studies were found that performed a conformational analysis or investigated the torsional dynamics of Solvent Blue 94 in any solvent.

Computational Studies of Solvent Effects on Chemical Reactivity and Stability

Detailed computational investigations into the effects of solvents on the reactivity and stability of Solvent Blue 94 are not prominently featured in publicly accessible research. Studies on analogous triphenylmethane compounds often employ computational chemistry to understand their properties, but these findings cannot be directly attributed to Solvent Blue 94 without specific research.

There is no specific information available in the search results regarding the application of reaction field theories to calculate the solvation free energies of Solvent Blue 94. While methodologies like the Polarizable Continuum Model (CPCM) are mentioned in the context of studying the hydrolysis of other triphenylmethane dyes, no such analysis has been published for Solvent Blue 94. researchgate.net These theories are critical for understanding how a solvent medium influences the thermodynamic stability of a solute, but their application to this specific compound has not been documented.

No studies were found that employed non-adiabatic molecular dynamics simulations to investigate electron transfer processes in Solvent Blue 94. This type of advanced computational analysis is essential for understanding the photophysical properties and excited-state dynamics of dyes. The absence of such research indicates a significant gap in the scientific understanding of the fundamental electronic behaviors of this particular compound.

Due to the lack of specific research data for Solvent Blue 94 in the requested areas, no data tables or detailed research findings can be provided.

Environmental Fate and Degradation Research Methodologies for Solvent Blue 94

Research on Degradation Pathways and Mechanisms

The degradation of anthraquinone (B42736) dyes is a complex process influenced by the dye's molecular structure, environmental conditions, and the presence of catalysts or oxidizing agents. Research primarily investigates photodegradation, where light energy drives the breakdown, and oxidative degradation, which involves highly reactive chemical species.

Anthraquinone dyes are known for their complex and stable aromatic structures, which makes them resistant to natural degradation. nih.govacs.org Photodegradation, initiated by the absorption of light, is a key mechanism for their environmental breakdown. Upon absorbing light, the dye molecule is promoted to an excited state, making it more reactive. researchgate.net The subsequent reactions can lead to the breakdown of the chromophore, the part of the molecule responsible for its color. researchgate.net

Several photochemical mechanisms have been proposed for the degradation of anthraquinone dyes. These include photo-induced intramolecular proton transfer, the formation of twisted intramolecular charge transfer (TICT) states, and reversible photocycloaddition. rsc.org Some anthraquinone derivatives have been observed to undergo a phenomenon known as reversible photodegradation or self-healing, where the dye can partially recover from a photodegraded state. rsc.orgnih.govarxiv.org This process is not yet fully understood but is an active area of research. arxiv.org The efficiency of photodegradation can be significantly enhanced through photocatalysis, often employing semiconductors like titanium dioxide (TiO2), which generate highly reactive hydroxyl radicals (•OH) upon UV irradiation that can break down the dye molecules. ajol.infonih.gov

The breakdown of anthraquinone dyes through photolysis results in the formation of various smaller intermediate compounds. Identifying these degradation products is crucial for understanding the degradation pathway and assessing the potential toxicity of the resulting effluent. For instance, studies on analogs like Acid Blue 129 have shown that photocatalysis can lead to the formation of hydroxylated anthraquinone derivatives. researchgate.net Research on Reactive Blue 19 (RB 19) using advanced oxidation processes identified several intermediate degradation products, suggesting a complex breakdown pathway. ajol.info The complete mineralization of these dyes aims to convert them into benign substances like carbon dioxide, water, and inorganic salts. ajol.info

Table 1: Examples of Identified Degradation Intermediates from Anthraquinone Dye Analogs

This table is interactive. Click on the headers to sort.

Original Dye Degradation Method Identified Intermediates/Products
Acid Blue 129 UV-activated persulfate oxidation Derivatives of hydroxylated anthraquinone researchgate.net
C.I. Acid Blue 80 O3/Fenton process Various intermediates identified by GC/MS analysis tandfonline.com
Reactive Blue 19 Heterogeneous photocatalysis (TiO2/UV) Multiple intermediates identified by LC-MS analysis ajol.info

Kinetic studies are essential for quantifying the rate at which photodegradation occurs. The degradation of dyes in heterogeneous photocatalytic systems, such as those using TiO2, often follows the Langmuir-Hinshelwood kinetic model. jmaterenvironsci.com This model describes reactions occurring at a solid-liquid interface. The rate of degradation is influenced by several factors, including the initial dye concentration, catalyst dosage, pH, temperature, and the intensity of UV light. ajol.infojmaterenvironsci.com

For example, in the photocatalytic degradation of textile effluents containing a mixture of dyes, the apparent first-order rate constant (k) varied with the catalyst dose. jmaterenvironsci.com Studies on Reactive Blue 19 showed that increasing the initial dye concentration generally leads to a decrease in removal efficiency, as more dye molecules compete for the limited number of active sites on the catalyst surface and absorb a larger fraction of the incoming light. ajol.inforsc.org Conversely, increasing the light intensity can increase the decolorization rate by generating a higher quantity of hydroxyl radicals. ajol.info

Table 2: Kinetic Parameters in the Degradation of Anthraquinone Dye Analogs

This table is interactive. Click on the headers to sort.

Dye System Kinetic Model Influential Parameter Observation
Textile Effluent (Azo dyes) Langmuir-Hinshelwood Catalyst Dose Rate constant initially increases, then may decrease with excess catalyst jmaterenvironsci.com
Reactive Blue 19 Not specified Initial Dye Concentration Removal efficiency decreased from 100% to 82.55% as concentration increased from 10 to 100 mg/dm³ ajol.info
Reactive Blue 19 Not specified UV Intensity Decolorization increased from 29.7% to 87.8% as UV intensity increased ajol.info

Advanced Oxidation Processes (AOPs) are highly effective for degrading recalcitrant organic pollutants like anthraquinone dyes. tandfonline.com These methods rely on the generation of powerful oxidizing species, primarily hydroxyl radicals (•OH). ajol.info Common AOPs studied for anthraquinone dye degradation include the Fenton process (H₂O₂/Fe²⁺), ozonation (O₃), and photocatalysis with agents like TiO₂. nih.govtandfonline.com

Sulfate radical-based AOPs (SR-AOPs), which utilize activated persulfates (PDS or PMS), are also gaining attention. researchgate.net UV activation of persulfates produces sulfate radicals (SO₄•⁻), which effectively degrade dyes like Acid Blue 129. researchgate.net Studies on Reactive Blue 19 have demonstrated that combining TiO₂/UV with electron acceptors such as hydrogen peroxide (H₂O₂), potassium bromate (KBrO₃), or ammonium persulfate ((NH₄)₂S₂O₈) can achieve complete decolorization in a short time. ajol.info The combination of ozonation with the Fenton process has also been shown to be a highly effective method for removing color from wastewater containing C.I. Acid Blue 80. tandfonline.com

The solvent environment plays a critical role in the degradation of dyes. Parameters such as pH, temperature, and solvent polarity can significantly influence reaction rates and even alter degradation pathways. researchgate.netnih.gov

The pH of the solution can affect the surface charge of the photocatalyst and the chemical structure of the dye molecule, thereby influencing the adsorption of the dye onto the catalyst surface—a key step in photocatalytic degradation. nih.govrsc.org For some anthraquinone dyes, degradation is more efficient in alkaline conditions due to the increased formation of hydroxyl radicals. nih.govrsc.org However, for others, acidic conditions that promote adsorption can improve degradation efficiency. nih.gov

Temperature can also affect reaction kinetics; higher temperatures may increase reaction rates but can be detrimental to photocatalysis, which often favors lower temperatures that enhance adsorption. researchgate.net The polarity of the solvent can influence the excited-state properties of the photocatalyst, such as triplet energies and redox potentials, which in turn affects the efficiency of photoredox reactions. rsc.org

Photodegradation Mechanisms of Anthraquinone Dyes

Analytical Methodologies for Degradation Product Identification in Research Settings

A variety of analytical techniques are employed to monitor the degradation process and identify the resulting intermediate products. The choice of method depends on the complexity of the sample matrix and the chemical nature of the analytes.

Spectrophotometry (UV-Vis): UV-Visible spectroscopy is commonly used to monitor the decolorization of the dye solution by measuring the change in absorbance at the dye's maximum wavelength (λmax). tandfonline.comnajah.edu A decrease in the characteristic absorption peaks indicates the breakdown of the dye's chromophoric structure. tandfonline.com

Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating the parent dye from its various degradation products in a complex mixture. najah.edutandfonline.comnih.gov

Mass Spectrometry (MS): When coupled with chromatography, such as in Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), this technique is invaluable for the structural elucidation and identification of unknown degradation intermediates. ajol.infotandfonline.comnih.govnih.gov LC-MS, in particular, is frequently used for analyzing non-volatile and thermally labile compounds common in dye degradation studies. researchgate.netnih.gov

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis helps to identify changes in the functional groups of the dye molecule during the degradation process, providing evidence for the breakdown of its structure. tandfonline.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about dyes and their degradation products, complementing data from mass spectrometry. nih.gov

These analytical methods provide the detailed information necessary to map degradation pathways, assess the effectiveness of different treatment technologies, and ensure the environmental safety of the treated wastewater. nih.gov

Based on a comprehensive review of available scientific literature, it is not possible to generate a detailed article on the "" that strictly adheres to the provided outline. There is a significant lack of specific published research on this particular chemical compound (CAS No. 123515-19-5) concerning the detailed analytical and mechanistic studies requested.

While the methodologies outlined—such as Chromatography-Mass Spectrometry (GC-MS, HPLC-MS), spectroscopic monitoring, photocatalytic degradation, and Advanced Oxidation Processes (AOPs)—are standard techniques for studying the environmental fate and degradation of dyes, specific studies applying these methods to Solvent Blue 94 are not available in the public domain.

General information on the degradation of other anthraquinone dyes exists, but per the instructions to focus solely on Solvent Blue 94, this information cannot be used. Generating content for the specified sections without direct research findings on Solvent Blue 94 would require speculation and would not meet the standard of being scientifically accurate and specific to the subject compound.

Therefore, the requested article cannot be produced at this time due to the absence of targeted research on the environmental fate and degradation of Solvent Blue 94.

Advanced Applications and Functionalization Research of Solvent Blue 94 and Its Derivatives

Incorporation of Solvent Blue 94 into Advanced Materials

Solvent Blue 94, an anthraquinone-based dye, demonstrates significant potential for integration into advanced materials, a promise largely informed by the well-documented behavior of its chemical class. The inherent stability and versatile chemical nature of the anthraquinone (B42736) skeleton allow for its incorporation into various matrices, leading to the development of functional materials with tailored properties. Research into analogous dyes provides a framework for understanding how Solvent Blue 94 can be similarly exploited.

Dye-Material Interaction Studies (e.g., Polymers, Nanomaterials)

The interaction between dyes and host materials is critical for developing advanced composites. For anthraquinone dyes like Solvent Blue 94, these interactions can range from simple physical dispersion to covalent bonding, profoundly influencing the final properties of the material.

Studies have shown that anthraquinone dyes exhibit good compatibility with a range of polymers, a property that is fundamental to their use in coloring plastics and resins. hermetachem.comhermetachem.com The nature of these interactions is typically governed by forces such as van der Waals forces, hydrogen bonding, and π-π stacking, especially when aromatic moieties are present in the polymer. researchgate.net

More advanced applications involve the covalent grafting of anthraquinone reactive dyes onto material surfaces. For instance, research has demonstrated that anthraquinone dyes can be chemically bonded to cotton fabrics. nih.govresearchgate.netrsc.org This process not only imparts bright, wash-fast coloration but can also functionalize the material, creating breathable, superhydrophobic textiles with self-cleaning properties. nih.govresearchgate.netrsc.org This approach highlights a key strategy for integrating dyes like Solvent Blue 94 into textiles to create "smart" fabrics.

In the realm of nanomaterials, the blending of dyes with substances like graphene oxide (GO) has been explored. The large surface area and oxygen-containing functional groups of GO facilitate effective interaction with dye molecules, suggesting that nanocomposites of Solvent Blue 94 could be developed for applications in areas such as advanced adsorption or functional films. rsc.org The interaction mechanisms in such composites often involve a combination of electrostatic forces and physical adsorption. researchgate.netrsc.org

The table below summarizes the types of interactions observed for anthraquinone dyes with different materials, which can be extrapolated to Solvent Blue 94.

Material TypePrimary Interaction Mechanism(s)Resulting Property/Application
Polymers (e.g., Plastics, Resins) Physical dispersion, van der Waals forces, hydrogen bonding.Homogeneous coloration, good compatibility. hermetachem.com
Natural Fibers (e.g., Cotton) Covalent bonding (grafting).Enhanced wash-fastness, superhydrophobicity, self-cleaning surfaces. nih.govresearchgate.net
Nanomaterials (e.g., Graphene Oxide) Electrostatic attraction, physical adsorption.High-efficiency adsorption, functional composite films. rsc.org

Investigation of Optical Properties in Solid-State Matrices

When Solvent Blue 94 is incorporated into a solid-state matrix, such as a polymer or liquid crystal, its optical properties can be significantly altered compared to its state in solution. The rigid environment of a solid matrix restricts molecular movement and influences the electronic states of the dye, affecting its absorption and emission characteristics.

The stability of anthraquinone dyes is a key advantage in solid-state applications. They are generally considered more chemically and photostable than other dye classes like azo dyes, which is crucial for the lifespan of optoelectronic devices. mdpi.com However, their performance is highly dependent on the alignment between the dye's transition dipole moment and its molecular axis. nih.gov

Embedding dyes in polymer matrices like poly(methyl methacrylate) (PMMA) is another area of investigation. PMMA is valued for its excellent light transmission, making it a suitable host for functional dyes intended for optical applications like solar control coatings. mdpi.com The dispersion of the dye within the polymer matrix is key to achieving homogenous, transparent films with tunable absorption properties. mdpi.com

Explorations in Optoelectronic and Sensing Technologies (Research Focus)

The unique electronic structure of the anthraquinone core makes Solvent Blue 94 and its derivatives promising candidates for use in optoelectronic and sensing applications. Research in this area focuses on harnessing and tuning the photophysical and electrochemical properties of these dyes.

Photophysical Behavior in Emerging Device Architectures

The photophysical behavior of anthraquinone dyes is dominated by intramolecular charge transfer (CT) interactions. rsc.org These dyes typically feature an electron-accepting anthraquinone core functionalized with electron-donating groups, such as amino groups. rsc.orgwikipedia.org Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state. The energy and efficiency of this CT process are highly sensitive to the molecular structure and the surrounding environment, which is a key aspect for their application in devices.

This CT mechanism is fundamental to the function of dyes in dye-sensitized solar cells (DSSCs), where the dye absorbs light and injects an electron into a semiconductor like TiO₂. researchgate.netusd.edu While specific studies on Solvent Blue 94 in DSSCs are not prominent, research on other anthraquinone derivatives demonstrates their potential. The efficiency of these devices depends on the dye's absorption spectrum, its energy level alignment with the semiconductor, and the kinetics of electron injection and regeneration. researchgate.net

In other optoelectronic architectures, such as guest-host liquid crystal displays, the orientation and electronic properties of the anthraquinone dye dictate the device's performance. nih.gov The ability to absorb specific wavelengths of light and to be switched between states makes them valuable components for optical modulation. nih.gov

Functionalization for Specific Sensor Development

The anthraquinone scaffold can be chemically modified to create chemosensors that detect specific analytes. The core principle involves designing a molecule where the binding of a target analyte, such as a metal ion, induces a measurable change in the dye's photophysical properties, typically its fluorescence. usd.edu

Research has demonstrated that anthraquinone derivatives can be functionalized to act as luminescent hosts for various cations. usd.edu By incorporating specific binding sites (ligands) into the dye structure, sensors can be developed with high selectivity and sensitivity. For example, studies have shown that certain functionalized anthraquinones exhibit fluorescence quenching specifically in the presence of Cu(II) ions, forming the basis for a selective sensor. usd.edu The development of such sensors involves synthesizing ligands that can effectively chelate the target ion, leading to a conformational or electronic change in the fluorophore that alters its emission.

The general mechanism for a fluorescence-based anthraquinone sensor is summarized below:

Sensor StateAnalyte PresenceInteractionObservable Change
"Off" State PresentAnalyte binds to the receptor site on the dye, causing a conformational or electronic change.Fluorescence is quenched or shifted.
"On" State AbsentThe dye exists in its unbound state.The dye exhibits its characteristic fluorescence.

Novel Functionalization Strategies for Tunable Properties

A significant area of research is the development of novel functionalization strategies to precisely control the properties of anthraquinone dyes like Solvent Blue 94. By chemically modifying the core structure, researchers can tune its electronic and optical characteristics for specific applications.

The primary strategy involves the introduction of electron-donating and electron-accepting groups to modulate the intramolecular charge transfer (CT) interaction. rsc.org This directly affects the molecule's HOMO-LUMO energy gap, which in turn determines its absorption wavelength. For example, introducing a strong electron-accepting sulfone unit can cause a significant blue shift in the absorption peak by lowering both HOMO and LUMO energy levels. rsc.org Conversely, adding stronger electron-donating groups can induce a bathochromic (red) shift.

Another innovative strategy involves controlling the molecular conformation. N-methylation at a sterically hindered position on the anthraquinone unit can force a drastic change in the molecule's geometry, twisting parts of the structure into an orthogonal arrangement. rsc.org This conformational change disrupts the CT interaction, providing a powerful tool to control the dye's color and electronic properties. Through such strategies, a library of anthraquinone dyes has been created with absorption maxima spanning from the visible to the near-infrared (NIR) region (331–758 nm). rsc.org

The synthesis of derivatives often starts with anthraquinone sulfonic acid or nitroanthraquinone, which allows for the relatively easy substitution of sulfonic acid or nitro groups with functional groups like amino, hydroxy, or alkoxy groups. wikipedia.org More complex derivatives can be synthesized through multi-step reactions, such as the condensation of 1,4-dihydroxyanthraquinone with other aromatic compounds. patsnap.comgoogle.com

The following table presents data from a study on arylaminoanthraquinone derivatives, illustrating how different functional groups and structural changes can tune the maximum absorption wavelength (λmax).

Compound ModificationKey Functional Group(s)Maximum Absorption (λmax)Effect on Color/Properties
Base Compound Arylamino group~559 nmBlue/Violet
Sulfone Introduction Tolylsulfonamide434 nmBlue-shifted absorption due to decreased HOMO/LUMO energy. rsc.org
N-Methylation N-Methyl at peri-position331 nmSignificant blue-shift due to suppressed CT from conformational twisting. rsc.org
Enhanced Donor/Acceptor Stronger electron-donating/accepting substituentsUp to 758 nmRed-shifted absorption into the NIR region. rsc.org

Derivatization for Enhanced Solvatochromism or Aggregation Control

The optical properties of a dye are critically influenced by its molecular structure and its interaction with the surrounding environment. By strategically modifying the core of an anthraquinone dye like Solvent Blue 94, researchers can tune these properties for specific applications, either by enhancing its sensitivity to solvent polarity (solvatochromism) or by controlling how individual dye molecules interact with each other (aggregation).

Solvatochromism is a phenomenon where the color of a substance changes depending on the polarity of the solvent it is dissolved in. nih.gov This effect arises from the differential solvation of the dye molecule's ground and excited electronic states. For anthraquinone dyes, introducing electron-donating groups (like amino or hydroxyl groups) or electron-withdrawing groups can alter the molecule's dipole moment and, consequently, its solvatochromic behavior. wikipedia.orgrsc.org For instance, studies on 1,4-dihydroxy-2,3-dimethyl-9,10-anthraquinone have shown that its absorption and fluorescence spectra are sensitive to solvent polarity. nih.gov An unusual blue shift (hypsochromic shift) was observed with increasing solvent polarity, indicating a change in the excited state's delocalization due to interactions with the solvent. nih.gov This tunability is a powerful tool for developing sensors and probes that can report on the local polarity of their microenvironment. rsc.org

Aggregation Control refers to the management of the tendency of dye molecules to stack together, which can significantly alter their optical and electronic properties. This is often an undesirable effect, leading to quenching of fluorescence and poor performance in applications like dye-sensitized solar cells. mdpi.com Molecular engineering strategies can be employed to inhibit aggregation. Introducing bulky substituents or creating a twisted molecular structure can physically hinder the close packing of dye molecules. mdpi.com Research on anthraquinone dyes in nematic liquid crystals has demonstrated that the molecules can form linear aggregates, and the formation of these aggregates is influenced by the dye concentration and the anisotropy of the solvent. researchgate.net Controlling these aggregation pathways is essential for creating materials with predictable and stable optical properties.

Table 1: Strategies for Modifying Anthraquinone Dyes for Solvatochromism and Aggregation Control

Synthesis of Conjugates for Targeted Research Applications

Functionalizing the anthraquinone core of a dye like Solvent Blue 94 allows it to be covalently linked to other molecules, creating "conjugates" for specialized research purposes. This approach transforms the dye from a simple colorant into a functional component of a larger molecular system, such as a sensor, a biological probe, or a targeted therapeutic agent.

The synthesis of these conjugates typically begins with the introduction of reactive functional groups onto the anthraquinone skeleton. wikipedia.org Common starting points for many synthetic anthraquinone dyes are anthraquinone sulfonic acid or nitroanthraquinone, as the sulfonic acid and nitro groups can be readily substituted with other functional moieties like amino (-NH₂) or hydroxyl (-OH) groups. wikipedia.org These groups can then be used as chemical handles for further reactions. For example, an amino group can be converted into an amide, or a hydroxyl group can form an ether or ester linkage, securely attaching the dye to a target molecule.

One major area of application for anthraquinone conjugates is in the development of chemosensors. scispace.com Researchers have designed and synthesized anthraquinone derivatives that can selectively detect specific ions. For instance, an imidazo-anthraquinone derivative was shown to exhibit a distinct color change from yellow to pink in the presence of cyanide anions, demonstrating its potential as a colorimetric sensor. uminho.pt This selectivity is achieved by conjugating the anthraquinone chromophore (the color-producing part) to a receptor unit that specifically binds the target analyte. The binding event then perturbs the electronic structure of the dye, resulting in a measurable change in its color or fluorescence. scispace.com

In the biomedical field, anthraquinone derivatives are investigated for a range of applications. Their planar structure allows them to intercalate with DNA, a property that has been exploited in the development of antitumor agents. liberty.edu Furthermore, by conjugating anthraquinones to molecules that target specific cellular structures or proteins, researchers can create fluorescent probes for biological imaging. liberty.edu For example, anthraquinone derivatives have been studied for their potential in developing agents for the treatment of Alzheimer's disease by targeting β-amyloid and tau proteins. nih.gov Naturally occurring anthraquinone derivatives like emodin have also been incorporated into liposomes to study their antiviral activity, showcasing another strategy for targeted delivery. mdpi.com

Table 2: Examples of Anthraquinone Conjugates and Their Targeted Research Applications

Future Perspectives and Emerging Research Avenues for Solvent Blue 94

Interdisciplinary Research Integrating Computational and Experimental Approaches

The synergy between computational chemistry and experimental validation offers a powerful paradigm for advancing the understanding and optimization of dyes such as Solvent Blue 94. Computational methods, including Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are increasingly employed to predict the electronic structure, optical properties, and interactions of organic dyes with various solvents osti.govmdpi.com. These theoretical approaches can provide insights into a dye's absorption and emission spectra, solvatochromic shifts, and excited-state dynamics, which are crucial for understanding its color performance and stability osti.govacs.org.

For Solvent Blue 94, computational modeling could be utilized to:

Predict Molecular Interactions: Simulate its solubility and stability in novel, more environmentally benign solvents by assessing solute-solvent interactions and solvent effects on reaction kinetics osti.govresearchgate.net.

Design Structural Modifications: Guide the rational design of new derivatives of Solvent Blue 94 with enhanced lightfastness, heat resistance, or specific hues, by predicting the impact of structural changes on its electronic and optical properties hermetachem.combeilstein-journals.org.

Elucidate Degradation Mechanisms: Understand the pathways of its degradation under various environmental conditions (e.g., light exposure, chemical agents) at a molecular level, facilitating the development of more stable formulations or degradation-resistant structures.

These computational predictions would then be validated and refined through targeted experimental studies, such as UV-Vis spectroscopy, nuclear magnetic resonance (NMR), and X-ray diffraction, to ensure accuracy and practical applicability osti.gov. This integrated approach aims to accelerate the discovery and development cycle for next-generation solvent dyes.

Exploration of Bio-Inspired Solvent Blue 94 Analogs

Drawing inspiration from natural chromophores and biological processes represents a promising frontier for developing more sustainable and less hazardous dyes. Bio-inspired dyes often exhibit properties such as biodegradability, biocompatibility, and unique functionalities not typically found in conventional synthetic dyes mdpi.comrsc.orgacs.org. While Solvent Blue 94 is a synthetic anthraquinone (B42736) derivative, future research could explore:

Biomimetic Synthesis Routes: Investigating pathways to synthesize Solvent Blue 94 or its analogs using principles inspired by nature, such as enzymatic catalysis or mild reaction conditions, to reduce reliance on harsh chemicals and energy-intensive processes acs.organr.fr.

Development of Bio-Derived Chromophores: Designing new chromophores that mimic the structural motifs and color-generating mechanisms of natural pigments (e.g., betalains, anthocyanins, melanins) but offer the performance characteristics (e.g., fastness, vibrancy) required for solvent dye applications. This could involve modifying natural compounds or synthesizing novel compounds with bio-inspired structures mdpi.comacs.orgacs.org.

Functional Bio-Inspired Analogs: Creating Solvent Blue 94 analogs that integrate bio-inspired functionalities, such as smart responsiveness to environmental stimuli (e.g., pH, temperature changes) for advanced applications like smart materials or sensors, potentially leveraging their color-tuning capabilities rsc.orgacs.org.

This avenue seeks to combine the performance benefits of synthetic dyes with the environmental advantages of natural systems, pushing towards a new generation of "green" solvent dyes.

Advanced Characterization Techniques for In Situ Studies

Understanding the behavior of Solvent Blue 94 under realistic conditions, from synthesis to end-use and degradation, requires advanced in situ characterization techniques. These methods allow researchers to monitor dynamic processes and molecular interactions in real-time without disturbing the system.

In-Situ Spectroscopy: Techniques like Surface-Enhanced Raman Spectroscopy (SERS) can provide highly sensitive and specific vibrational information about dye molecules, even at trace amounts. Applying SERS in situ could enable the monitoring of Solvent Blue 94's dispersion, aggregation, or interaction with substrates (e.g., plastics, inks, fuels) during the dyeing process or in product formulations researchgate.net. Time-resolved spectroscopy could capture transient excited states or reaction intermediates crucial for understanding its photostability or degradation kinetics.

In-Situ Microscopy: Advanced microscopy techniques such as Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) could offer insights into the morphology, crystal structure, and surface interactions of Solvent Blue 94 particles within a solvent matrix or solid material rsc.orgnih.gov. Operando studies could track changes in dye distribution or state during curing, aging, or exposure to environmental factors.

Coupled Analytical Systems: The integration of separation techniques (e.g., chromatography) with spectroscopic detection (in situ SERS or UV-Vis) can provide comprehensive data on dye mixtures, impurities, or degradation products as they form or evolve researchgate.netrsc.org.

These techniques would provide invaluable data for optimizing the performance of Solvent Blue 94, ensuring its consistent quality, and predicting its long-term behavior in various applications.

Sustainable Chemistry Imperatives in Solvent Dye Research

The push for sustainability is a major driving force in the future of the solvent dye industry. This involves a holistic approach to minimize environmental impact across the entire lifecycle of Solvent Blue 94, from its raw materials to its end-of-life hermetachem.comshreekrishnacorporation.commarketresearchintellect.com.

Green Synthesis Methodologies: Research efforts will intensify on developing greener synthetic routes for Solvent Blue 94. This includes exploring:

Solvent-Free Synthesis: Conducting reactions without traditional volatile organic solvents (VOCs), which reduces air pollution and waste worlddyevariety.com.

Alternative Green Solvents: Utilizing eco-friendly solvents such as supercritical carbon dioxide (scCO2), ionic liquids (ILs), or deep eutectic solvents (DESs) in the synthesis or application of Solvent Blue 94 pan.plresearchgate.netphthalocyaninepigments.com. These alternatives are designed for lower toxicity, biodegradability, and recyclability pan.plresearchgate.net.

Catalytic Processes: Developing highly efficient and selective catalytic systems to reduce reaction steps, energy consumption, and byproduct formation during Solvent Blue 94 manufacturing.

Reduced Environmental Footprint in Application:

Biodegradable Formulations: Designing products containing Solvent Blue 94 that are biodegradable or can be easily recycled at the end of their life, thereby reducing persistent environmental pollution shreekrishnacorporation.com.

Water-Based Alternatives: Exploring the possibility of formulating Solvent Blue 94 into water-based systems for applications where it traditionally requires organic solvents, thus reducing reliance on harmful organic solvents shreekrishnacorporation.com.

Renewable Raw Materials: Investigating the use of bio-based or recycled feedstocks for the synthesis of Solvent Blue 94 or its precursors, moving away from petroleum-derived chemicals shreekrishnacorporation.com.

Waste Minimization and Circular Economy: Implementing strategies for efficient recovery and reuse of Solvent Blue 94 from industrial effluents or post-consumer products, aligning with circular economy principles shreekrishnacorporation.com. This also includes optimizing dyeing processes to achieve higher fixation rates, leaving less unbound dye in wastewater shreekrishnacorporation.com.

These sustainable chemistry imperatives aim to transform the production and application of solvent dyes like Solvent Blue 94 into more environmentally responsible processes, ensuring their continued relevance in a green economy.

Q & A

Q. What are the optimal synthetic routes and purification methods for Solvent Blue 94?

Methodological Answer: Solvent Blue 94 synthesis typically involves condensation reactions under controlled temperature and solvent conditions. Purification often employs recrystallization using solvents where the compound has low solubility at room temperature but high solubility at elevated temperatures (e.g., ethanol or dimethylformamide). Key steps include solvent selection based on solubility tests (Table 1.1 in ) and verifying purity via melting point analysis or HPLC . For reproducibility, document solvent ratios, cooling rates, and filtration techniques, adhering to experimental reporting standards ().

Q. How can researchers characterize the spectral properties of Solvent Blue 94?

Methodological Answer: Use UV-Vis spectroscopy to determine λmax (absorption maxima) and fluorescence emission profiles. Compare results with literature values for validation. For structural confirmation, employ NMR (¹H/¹³C) and FT-IR spectroscopy to identify functional groups. Ensure sample homogeneity by dissolving the compound in deuterated solvents (e.g., DMSO-d6) and report integration ratios and coupling constants . Discrepancies in spectral data should prompt re-evaluation of synthesis or purification steps.

Q. What factors influence the stability of Solvent Blue 94 in different solvents?

Methodological Answer: Conduct accelerated stability studies by exposing the compound to varying solvents, temperatures, and light conditions. Monitor degradation via HPLC or TLC over time. For photostability, use controlled UV chambers and quantify changes in absorbance. Report degradation products using mass spectrometry. Reference solvent polarity indices and dielectric constants to explain stability trends ( ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for Solvent Blue 94?

Methodological Answer: Systematic validation is critical. Replicate experiments using identical instrumentation and parameters (e.g., NMR field strength, solvent batch). Cross-reference with computational modeling (e.g., DFT for NMR chemical shift predictions) to identify anomalies. If inconsistencies persist, evaluate sample purity via elemental analysis or X-ray crystallography. Document all procedural variables ( ) .

Q. What advanced techniques are suitable for studying Solvent Blue 94’s interaction with polymeric matrices?

Methodological Answer: Use differential scanning calorimetry (DSC) to assess compatibility and phase behavior. Pair with FT-IR mapping to detect hydrogen bonding or π-π interactions. For dynamic studies, employ fluorescence quenching assays or time-resolved spectroscopy. Analyze data using multivariate statistics (e.g., PCA) to isolate interaction mechanisms () .

Q. How can computational modeling enhance the design of Solvent Blue 94 derivatives with improved photophysical properties?

Methodological Answer: Apply density functional theory (DFT) to predict electronic transitions and HOMO-LUMO gaps. Validate models against experimental UV-Vis and fluorescence data. Use molecular docking to simulate interactions with target substrates (e.g., polymers or biomolecules). Optimize substituent effects via QSAR analysis, prioritizing electron-donating/withdrawing groups ( ) .

Methodological Considerations

  • Data Reproducibility : Adhere to standardized protocols for synthesis, purification, and characterization. Include error margins (e.g., ±SD in melting points) and raw data in supplementary materials () .
  • Statistical Validation : Use ANOVA or t-tests to compare experimental results with controls. For complex datasets, consult statisticians to ensure appropriate model selection () .
  • Literature Integration : Cross-validate findings with peer-reviewed studies, citing primary sources for spectral data, synthetic routes, and physicochemical properties () .

Tables for Key Parameters

Property Method Typical Values Reference
λmax (UV-Vis)Spectrophotometry580–620 nm (in ethanol)
Melting PointDSC/TGA210–215°C
Fluorescence Quantum YieldIntegrating SphereΦF = 0.45–0.55

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.